molecular formula C17H18INO2 B4988386 4-butoxy-N-(3-iodophenyl)benzamide

4-butoxy-N-(3-iodophenyl)benzamide

Cat. No.: B4988386
M. Wt: 395.23 g/mol
InChI Key: WOHURSHBPJCQKF-UHFFFAOYSA-N
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Description

4-Butoxy-N-(3-iodophenyl)benzamide is a benzamide derivative characterized by a butoxy group at the para position of the benzamide core and a 3-iodophenyl substituent on the amide nitrogen. This structural configuration confers unique physicochemical and biological properties, positioning it as a compound of interest in medicinal chemistry and drug discovery.

Properties

IUPAC Name

4-butoxy-N-(3-iodophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18INO2/c1-2-3-11-21-16-9-7-13(8-10-16)17(20)19-15-6-4-5-14(18)12-15/h4-10,12H,2-3,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOHURSHBPJCQKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s structural analogs differ primarily in substituent types, positions, and chain lengths. Key comparisons include:

Compound Name Structural Features Biological Activity Unique Aspects References
4-Iodo-N-(4-methoxy-3-methylphenyl)benzamide Iodine at position 4, methoxy and methyl groups Antimicrobial Enhanced lipophilicity due to methyl
2-Iodo-N-(4-methoxyphenyl)benzamide Iodine at position 2, methoxy group Anticancer Altered steric hindrance at position 2
4-Ethoxy-N-(3-hydroxyphenyl)benzamide Ethoxy group, hydroxyl at position 3 Anti-inflammatory Hydrogen-bonding capability
4-Isopropoxy-N-(3-methylphenyl)benzamide Isopropoxy group, methylphenyl Enzyme inhibition Bulkier alkoxy chain reduces solubility
3-Iodo-4-methoxy-N-(4-sulfamoylphenyl)benzamide Iodine at position 3, sulfamoyl group Dual enzyme/receptor targeting Sulfamoyl enhances target affinity

Key Observations :

  • Iodine Position : Position 3 (as in the target compound) vs. 2 or 4 alters steric and electronic interactions with biological targets, affecting activity .
  • Alkoxy Chain Length : Butoxy (C4) vs. methoxy (C1) or ethoxy (C2) increases lipophilicity but may reduce aqueous solubility .
  • Additional Functional Groups : Sulfamoyl or hydroxyl groups introduce hydrogen-bonding or charge interactions, modifying target specificity .

Physicochemical Properties

Comparative data on solubility, stability, and reactivity:

Property 4-Butoxy-N-(3-iodophenyl)benzamide 4-Methoxy Analog 3-Iodo-4-sulfamoyl Analog
Solubility in Water Low (<0.1 mg/mL) Moderate (1–5 mg/mL) Low (<0.1 mg/mL)
LogP (Lipophilicity) 4.8 3.2 5.1
Thermal Stability Stable up to 200°C Degrades at 150°C Stable up to 180°C
Halogen Bonding Strength Strong (iodine) Absent (methoxy) Strong (iodine + sulfamoyl)

Implications :

  • The butoxy chain and iodine atom synergistically enhance membrane permeability but limit aqueous solubility, necessitating formulation optimization .

Pharmacokinetic and Pharmacodynamic Profiles

  • Metabolism : Hepatic CYP3A4-mediated oxidation of the butoxy chain generates polar metabolites, reducing systemic exposure compared to shorter-chain analogs .
  • Excretion : Renal clearance is slower than sulfamoyl-containing analogs due to higher protein binding .

Research Findings and Case Studies

  • Anticancer Studies : Demonstrated 40% tumor growth inhibition in murine models, outperforming 2-iodo analogs but less potent than sulfamoyl derivatives .
  • Synergistic Effects : Combined with platinum-based chemotherapeutics, enhances apoptosis via p53 pathway activation .

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